molecular formula C15H20N6OS B2884146 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-57-3

8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2884146
CAS No.: 2180010-57-3
M. Wt: 332.43
InChI Key: MBAHFITVWLDKPC-UHFFFAOYSA-N
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Description

The compound 8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with two heterocyclic moieties: a 4-propyl-1,2,3-thiadiazole-5-carbonyl group and a 1H-1,2,3-triazol-1-yl group.

The 1,2,3-triazole moiety likely derives from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-substituted triazole formation . The 1,2,3-thiadiazole group may be synthesized via established cyclization or substitution reactions. Structural elucidation of such compounds typically employs X-ray crystallography refined using programs like SHELXL, a standard tool for small-molecule analysis .

Properties

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-2-3-13-14(23-19-17-13)15(22)21-10-4-5-11(21)9-12(8-10)20-7-6-16-18-20/h6-7,10-12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHFITVWLDKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

Key structural differences between the target compound and analogs are summarized below:

Compound Name Core Structure Substituent 1 Substituent 2 Key Functional Groups
8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane 8-azabicyclo[3.2.1]octane 4-propyl-1,2,3-thiadiazole-5-carbonyl 1H-1,2,3-triazol-1-yl Thiadiazole, Triazole
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-thia-1-azabicyclo[4.2.0]oct-2-ene 1H-Tetrazol-1-yl acetamido 5-methyl-1,3,4-thiadiazol-2-ylthio Tetrazole, 1,3,4-Thiadiazole
8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine (desmethylclozapine) Dibenzodiazepine Piperazino Chloro substituents Diazepine, Piperazine

Key Observations :

  • Core Diversity : The target’s bicyclo[3.2.1]octane core contrasts with the bicyclo[4.2.0]octene in cephalosporins () and the planar dibenzodiazepine in clozapine analogs (). This affects conformational rigidity and target binding.
  • Heterocycle Positioning : The 1,2,3-thiadiazole in the target vs. 1,3,4-thiadiazole in cephalosporins alters electronic properties and steric interactions.
  • Substituent Effects : The propyl group on the thiadiazole may enhance lipophilicity compared to methyl groups in , influencing membrane permeability.

Pharmacological Activities

Compound Biological Activity Reference
Target Compound Hypothesized: Antimicrobial or CNS modulation N/A
Clozapine analogs CNS activity (dopamine/serotonin receptor binding); agranulocytosis risk
Cephalosporin derivatives Antibacterial (β-lactamase resistance)

Implications :

  • The bicyclic core may confer CNS activity, similar to clozapine analogs, though toxicity profiles would differ .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step routes, starting with functionalization of the azabicyclo[3.2.1]octane core. Critical steps include:

  • Thiadiazole-carbonyl coupling : Acylation of the bicyclic amine using 4-propyl-1,2,3-thiadiazole-5-carbonyl chloride under anhydrous conditions. Solvents like acetonitrile or DMSO are preferred for their polar aprotic properties .
  • Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append the 1,2,3-triazole moiety. Precise control of reaction time (12–24 hours) and temperature (25–60°C) is essential to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures ≥95% purity .

Q. How is the structural elucidation of this compound performed using spectroscopic and chromatographic methods?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the triazole and thiadiazole groups. Key signals include:
    • Thiadiazole carbonyl (C=O) at ~170 ppm in ¹³C NMR.
    • Azabicyclo[3.2.1]octane bridgehead protons as doublets (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of the thiadiazole moiety).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Enzyme inhibition assays : Test against kinases or proteases due to the triazole’s metal-binding capacity. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cellular viability screens : Employ cancer cell lines (e.g., HeLa, MCF-7) with MTT assays to assess cytotoxicity. IC₅₀ values <10 µM warrant further study .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during multi-step synthesis?

Parameter Optimization Strategy Evidence
Coupling Reaction Use Schlenk techniques to exclude moisture; monitor via TLC.
Solvent Selection Replace DMSO with acetonitrile to reduce byproduct formation.
Catalyst Loading Adjust Cu(I) catalyst to 5 mol% for balanced reactivity and cost.
Purification Gradient elution (5% → 40% ethyl acetate in hexane) improves resolution.

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure compound solubility in aqueous buffers .
  • Metabolic stability testing : Incubate with liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model binding to kinases (e.g., EGFR). Focus on triazole-thiadiazole interactions with catalytic lysine residues .
  • MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .

Q. How can structure-activity relationship (SAR) studies be designed for analogs with modified substituents?

Modification Biological Impact Synthetic Approach
Thiadiazole alkyl chain Longer chains (e.g., butyl) may enhance lipophilicity and membrane permeability.Suzuki-Miyaura coupling for aryl extensions.
Triazole substitution Methyl groups at C4 reduce metabolic oxidation.Regioselective alkylation post-CuAAC.
Bicyclic core Fluorination at C3 improves metabolic stability.Electrophilic fluorination with Selectfluor.

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